molecular formula C12H10ClN3 B3383782 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 488817-09-0

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No. B3383782
CAS RN: 488817-09-0
M. Wt: 231.68 g/mol
InChI Key: NKGCZTWDBXFGEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex structures often involves CP4M derivatives. For instance, its use in the synthesis of a heterometallic Cu2Co2 cluster, where nucleophilic additions lead to the formation of circle-like metal clusters, showcases its utility in creating advanced materials and catalysts.


Molecular Structure Analysis

The compound CP4M has been studied for its crystal structure. In the research on the crystal structure of a related compound, nuarimol (a pyrimidine fungicide), significant findings include the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings.


Chemical Reactions Analysis

Methanol derivatives, such as CP4M, are used in studying transmembrane proteins and peptides. They influence lipid dynamics in biological membranes, thus playing a significant role in the structural analysis of biomembranes and their interactions with various solvents.


Physical And Chemical Properties Analysis

The physical and chemical properties of CP4M include a molecular weight of 144.56 g/mol . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacological Applications

The compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthetic Intermediate

The presence of a reactive functional group makes “2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole” a potential intermediate in the synthesis of more complex molecules. Chloropyrimidine rings are found in various biologically active compounds, and this compound could be a starting material for synthesizing such molecules.

Biological Activity Exploration

The combined presence of the chloropyrimidine ring and the methanol group in “2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole” warrants investigation into its potential biological effects. Researchers might study its interaction with specific enzymes or receptors in cells.

Crystal Structure Analysis

The compound “2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole” has been studied for its crystal structure. This analysis can provide valuable insights into the compound’s physical properties and potential reactivity.

Biochemical and Physiological Processes

“2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole”, also known as CP4M, has a wide range of effects on biochemical and physiological processes. This makes it a versatile compound that can be used in a variety of experiments.

Nucleophilic Substitution Reactions

The chlorine atom on the pyrimidine ring can be susceptible to nucleophilic substitution reactions, where it’s replaced by another nucleophile (e.g., amines, alcohols) .

Oxidation Reactions

The alcohol group (CH2OH) can potentially undergo oxidation reactions to form an aldehyde (CHO) or carboxylic acid (COOH) .

Drug Discovery

The compound’s unique properties and reactivity make it a valuable asset in drug discovery. It can be used to synthesize new compounds with potential therapeutic applications.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 2-chloropyrimidine , have been used in various biochemical applications

Mode of Action

Compounds with similar structures are often involved in interactions with various biochemical targets . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been used in the synthesis of various biochemical substances . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Safety and Hazards

CP4M has several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-12-14-6-5-11(15-12)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGCZTWDBXFGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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